2-(6-Methylpyridin-2-yl)acetonitrile
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Overview
Description
2-(6-Methylpyridin-2-yl)acetonitrile: is an organic compound with the molecular formula C8H8N2 . It is a derivative of pyridine, characterized by the presence of a nitrile group attached to the acetonitrile moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methylpyridin-2-yl)acetonitrile typically involves the reaction of 6-methylpyridine with acetonitrile in the presence of a base. One common method includes the use of potassium cyanide as a reagent, which facilitates the formation of the nitrile group . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of a continuous flow setup allows for the efficient production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Methylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: 6-Methylpyridine-2-carboxylic acid.
Reduction: 2-(6-Methylpyridin-2-yl)methylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(6-Methylpyridin-2-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: The compound finds applications in the production of fine chemicals and specialty materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it useful in drug development .
Comparison with Similar Compounds
- 2-(5-Methylpyridin-2-yl)acetonitrile
- 2-(6-Methylpyridin-3-yl)acetonitrile
- 6-Methyl-3-pyridineacetonitrile
Comparison: 2-(6-Methylpyridin-2-yl)acetonitrile is unique due to the position of the methyl and nitrile groups on the pyridine ring. This specific arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-(6-methylpyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBREBAKASRNDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483144 |
Source
|
Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14993-80-7 |
Source
|
Record name | 2-(6-methylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 2-(6-Methylpyridin-2-yl)acetonitrile in the synthesis of NIR dyes?
A: this compound (2d in the paper) acts as a heteroarylacetonitrile reagent in the condensation reaction with diketopyrrolopyrroles (DPPs) to form disubstituted NIR dyes []. This reaction, carried out in the presence of phosphorus oxytrichloride (POCl3), results in the formation of a new carbon-carbon bond between the DPP and the this compound, effectively extending the conjugated system and shifting the absorption and emission wavelengths towards the NIR region.
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